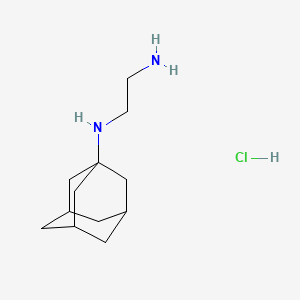![molecular formula C21H20F3N3OS B2653569 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea CAS No. 887898-02-4](/img/no-structure.png)
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea is a useful research compound. Its molecular formula is C21H20F3N3OS and its molecular weight is 419.47. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Research into the chemistry of quinoline and thiourea derivatives focuses on their synthesis and modification for various applications. For example, studies have explored the lithiation and side-chain substitution of 3-alkyl-1H-quinoxalin-2-ones to create modified derivatives with potential utility in pharmaceuticals and material science (Smith, El‐Hiti, & Mahgoub, 2003). Another study reported the synthesis of antibacterial and anti-MRSA activity of quinoline thiourea derivatives, highlighting the potential for developing new classes of antibiotics (Dolan et al., 2016).
Antimicrobial Activity
Quinoline and thiourea derivatives have been synthesized for their antimicrobial properties against a variety of bacterial and fungal strains. For instance, thiazolidinone derivatives have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli (Patel, Kumari, & Patel, 2012). Similarly, metal complexes of hydroxyquinoline derivatives have been investigated for their antibacterial activities, providing insights into the design of metal-based drugs and sensors (Abuthahir et al., 2014).
Environmental and Analytical Applications
Quinoline-thiourea conjugates have been utilized in environmental and analytical chemistry, particularly as sensors for detecting heavy metals in aquatic environments. A study on the use of a quinoline-thiourea conjugate as a fluorescent probe demonstrated its potential for mercury ion detection in aquatic plants, showing promise for environmental monitoring and protection (Feng et al., 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid with ethylenediamine to form 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethylenediamine. This intermediate is then reacted with 4-(trifluoromethyl)phenyl isothiocyanate to form the final product, 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea.", "Starting Materials": [ "7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid", "ethylenediamine", "4-(trifluoromethyl)phenyl isothiocyanate" ], "Reaction": [ "Step 1: 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid is reacted with ethylenediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethylenediamine.", "Step 2: 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethylenediamine is then reacted with 4-(trifluoromethyl)phenyl isothiocyanate in the presence of a base such as triethylamine (TEA) to form the final product, 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea.", "Overall reaction: 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid + ethylenediamine + 4-(trifluoromethyl)phenyl isothiocyanate → 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea" ] } | |
CAS-Nummer |
887898-02-4 |
Produktname |
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea |
Molekularformel |
C21H20F3N3OS |
Molekulargewicht |
419.47 |
IUPAC-Name |
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C21H20F3N3OS/c1-12-3-4-14-11-15(19(28)27-18(14)13(12)2)9-10-25-20(29)26-17-7-5-16(6-8-17)21(22,23)24/h3-8,11H,9-10H2,1-2H3,(H,27,28)(H2,25,26,29) |
InChI-Schlüssel |
SNJWQAZDXFRZOE-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=C(C=C3)C(F)(F)F)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenylmethoxycarbonylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylic acid](/img/structure/B2653489.png)
![2-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole](/img/structure/B2653491.png)
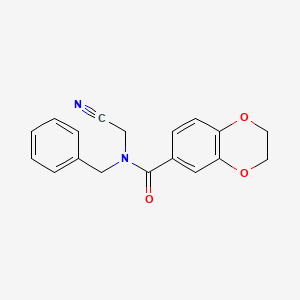
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2653493.png)
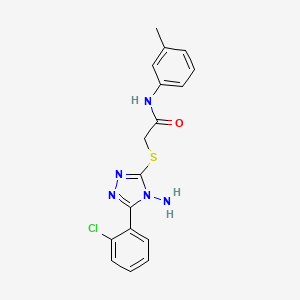
![2-({[(4-chlorophenyl)sulfonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2653497.png)
![8-{4-[(4-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2653498.png)
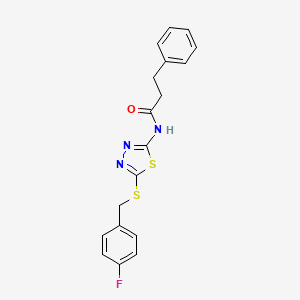
![3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2653500.png)


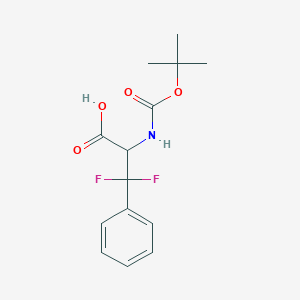
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2653507.png)
